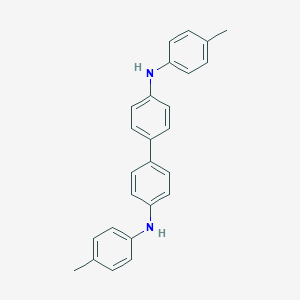

N,N'-Di-p-tolylbenzidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N'-Di-p-tolylbenzidine and related compounds involves intricate chemical reactions designed to yield these complex molecules. Although the specific synthesis of N,N'-Di-p-tolylbenzidine is not detailed in the available literature, similar compounds have been synthesized through reactions that involve careful selection of precursors and conditions to achieve the desired product. For example, various aromatic compounds have been synthesized using condensation reactions between aldehydes and primary amines, suggesting potential methodologies that might be applicable for N,N'-Di-p-tolylbenzidine as well (Akyuz, 2020).

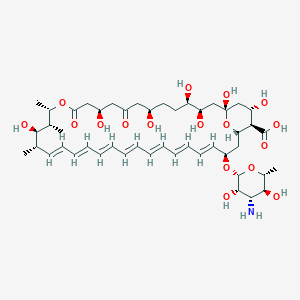

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-Di-p-tolylbenzidine has been characterized using techniques like X-ray crystallography, revealing detailed insights into their molecular geometry, bond lengths, and angles. For instance, studies on N,N'-di(2-methoxyphenyl)formamidine showcased its crystalline structure and provided comparative analysis between experimental and theoretical geometric parameters, offering a glimpse into the structural intricacies that might be present in N,N'-Di-p-tolylbenzidine as well (Rofouei et al., 2010).

Chemical Reactions and Properties

Chemical properties of N,N'-Di-p-tolylbenzidine derivatives involve their reactivity and interaction with various chemical agents. Although specific reactions for N,N'-Di-p-tolylbenzidine are not detailed, related compounds have been shown to undergo a variety of chemical transformations. For example, reactions involving N-tosylaziridines with nickel complexes indicate the potential for complex formation and the breaking and making of C-N bonds, hinting at the type of chemical reactivity N,N'-Di-p-tolylbenzidine might exhibit (Lin et al., 2002).

Physical Properties Analysis

The physical properties of N,N'-Di-p-tolylbenzidine derivatives, including thermal stability and solubility, play a crucial role in their application. For example, the synthesis and characterization of N,N'-Dibenzylidene-3,3'-dimethoxybenzidine revealed insights into its thermal stability, which could be analogous to the properties of N,N'-Di-p-tolylbenzidine (Akyuz, 2020).

Chemical Properties Analysis

Chemical properties analysis often involves theoretical calculations to predict reactivity, stability, and other chemical behaviors. Studies on similar compounds utilizing density functional theory (DFT) provide valuable insights into their electronic structure, reactivity, and potential applications. For example, research on 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine combined experimental and theoretical approaches to understand its chemical properties, suggesting a similar approach could be applied to study N,N'-Di-p-tolylbenzidine (Inkaya et al., 2013).

Scientific Research Applications

Organic Electronics and Material Science

Thermally Induced Crystallization and Film Microstructure

The thermally induced crystallization behavior of N,N,N',N'-tetra-p-tolyl-benzidine (TTB) was investigated, showing its potential in altering film microstructure and enhancing hole mobility in organic electronics. The study found that annealing TTB can lead to a significant increase in hole mobility, making it a promising material for organic semiconductor applications (Ma et al., 2014).

Electrochromic Smart Windows

Another application involves the use of N,N,N',N'-tetraphenylbenzidine derivatives in electrochromic devices for smart windows. These compounds, when combined with tungsten trioxide, offer high adjustment ability for visible and near-infrared light, transitioning from transparent to black, which could be revolutionary for energy-saving applications in buildings (Zeng et al., 2021).

Chemical Synthesis and Catalysis

Aza-Pinacol Rearrangement

In chemical synthesis, N,N'-Di-p-tolylbenzidine has been used in the study of aza-pinacol rearrangement, showcasing its potential in the synthesis of complex organic molecules. This process involves the catalytic rearrangement of aziridines to imines, providing a pathway for the synthesis of N-tosylimines from di-, tri-, and tetra-substituted N-tosylaziridines under mild conditions (Sugihara et al., 2002).

Peroxidase-Like Activity for Biosensing

N,N'-Di-p-tolylbenzidine analogs have been incorporated into CuO nanocomposites to enhance their peroxidase-like activity, which is beneficial for the visual biosensing of hydrogen peroxide (H2O2) and glucose. This novel application demonstrates the potential of N,N'-Di-p-tolylbenzidine derivatives in creating sensitive and selective biosensors for medical and environmental monitoring (Chen et al., 2017).

properties

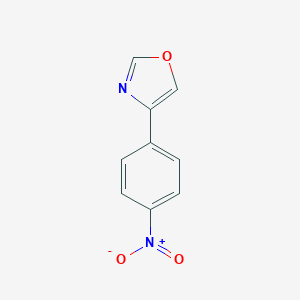

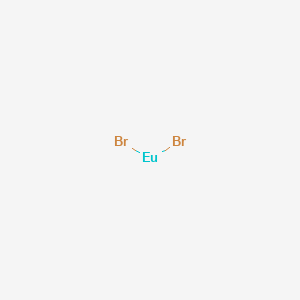

IUPAC Name |

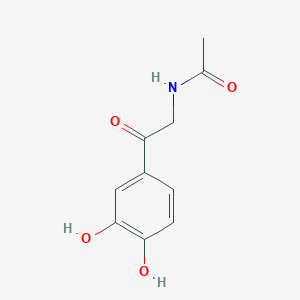

4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJJGHTTBDCIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596870 |

Source

|

| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Di-p-tolylbenzidine | |

CAS RN |

10311-61-2 |

Source

|

| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of N,N'-Di-p-tolylbenzidine in the image forming element described in the research?

A1: The research focuses on developing efficient image forming elements for xerographic devices. N,N'-Di-p-tolylbenzidine [] functions as the electrically active segment within a structured organic film used in the outer layer of this element. This suggests the compound's ability to transport electrical charge, a crucial property for capturing and processing images in xerography.

Q2: How does the incorporation of N,N'-Di-p-tolylbenzidine within a fluorinated structured organic film impact the performance of the image forming element?

A2: While the research doesn't directly compare performance metrics with and without N,N'-Di-p-tolylbenzidine, it highlights that combining fluorinated segments with this electrically active segment is crucial for achieving desirable properties in the image forming element []. This likely stems from the interplay between the electron-withdrawing nature of fluorinated segments and the charge transport properties of N,N'-Di-p-tolylbenzidine, potentially leading to improved charge separation, reduced charge recombination, and enhanced overall efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)

![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)